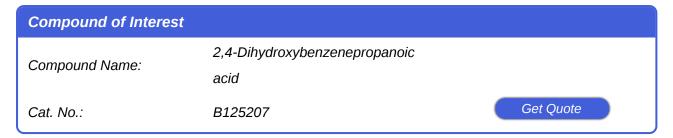




# Application Note: 13C NMR Spectral Data of 2,4-Dihydroxybenzenepropanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**2,4-Dihydroxybenzenepropanoic acid**, also known as hydro-umbellic acid, is a phenolic acid that garners interest in various research fields, including natural product chemistry and drug discovery, due to its structural relation to other biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This application note provides an overview of the expected 13C NMR spectral data for **2,4-Dihydroxybenzenepropanoic acid**.

Due to the limited availability of experimental 13C NMR data for 2,4-

**Dihydroxybenzenepropanoic acid** in public spectral databases, this note presents the data for a closely related structural analog, 2,4-dihydroxycinnamic acid. This analog differs by the presence of a double bond in the propanoic acid side chain. The provided data can serve as a valuable reference for researchers working with similar chemical structures.

## **Predicted 13C NMR Spectral Data**

The chemical shifts in 13C NMR spectroscopy are sensitive to the electronic environment of each carbon atom. For **2,4-Dihydroxybenzenepropanoic acid**, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.



## Data Presentation: 13C NMR Chemical Shifts for 2,4-Dihydroxycinnamic Acid (Analog) in DMSO-d6

The following table summarizes the experimental 13C NMR chemical shift data for 2,4-dihydroxycinnamic acid. The assignments are based on established chemical shift ranges for similar functional groups.

Carbon Atom	Chemical Shift (δ) in ppm	Functional Group
C=O	168.0	Carboxylic Acid
C-4 (C-OH)	159.7	Aromatic C-O
C-2 (C-OH)	157.7	Aromatic C-O
=CH-	144.4	Alkene
C-6	130.9	Aromatic C-H
C-1	125.3	Aromatic C
=CH-COOH	115.9	Alkene
C-5	115.4	Aromatic C-H
C-3	114.5	Aromatic C-H

Note: This data is for the structural analog 2,4-dihydroxycinnamic acid and is intended for estimation purposes.

### **Experimental Protocol: 13C NMR Spectroscopy**

This section outlines a general protocol for acquiring a 13C NMR spectrum of a phenolic acid like **2,4-Dihydroxybenzenepropanoic acid**.

- 1. Sample Preparation:
- Weigh approximately 10-20 mg of the solid sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).



- Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if necessary.
- Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
- 2. NMR Instrument Parameters:
- Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
- Nucleus: 13C
- Solvent: DMSO-d6
- Temperature: Standard probe temperature (e.g., 298 K).
- Acquisition Mode: Proton-decoupled (to simplify the spectrum to singlets for each carbon).
- Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Relaxation Delay (d1): 2 seconds.
- Number of Scans (ns): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Spectral Width: 0 to 220 ppm.
- Reference: The solvent peak of DMSO-d6 is typically referenced at 39.52 ppm.
- 3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- · Perform baseline correction.
- Reference the spectrum to the solvent peak.



- Integrate the signals (note: in standard 13C NMR, integrals are not always proportional to the number of carbons).
- Assign the peaks based on chemical shift knowledge and comparison with predicted values or data from similar compounds.

#### **Visualization**

#### **Molecular Structure and Carbon Numbering**

The following diagram illustrates the chemical structure of **2,4-Dihydroxybenzenepropanoic acid** with the carbon atoms numbered for correlation with NMR spectral data.

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